2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid
Overview
Description
2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid, also known as HMB, is a compound that has been extensively studied for its potential applications in scientific research. HMB is a derivative of the amino acid leucine and has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Mass Spectrometry Analysis
Research by Sheley and Patterson (1974) details the mass spectroscopy of biphenyl derivatives, including those with hydroxymethyl and carboxylic acid functional groups. They observed distinct fragmentation patterns in these compounds, contributing to analytical chemistry and substance identification methods (Sheley & Patterson, 1974).
Synthesis of Organic Compounds
A study by Lee, W. B. Lee, and I.‐Y. C. Lee (1995) explored the synthesis of 2-Hydroxymethyl-2,5-dihydrothiophene 1,1-dioxide from thiophene-2-carboxylic acid. This process involves multiple steps including esterification and reduction, contributing to organic synthesis methodologies (Lee, W. B. Lee, & I.‐Y. C. Lee, 1995).
Enzymatic Synthesis
Chen, Wu, and Zhu (2015) reviewed the enzymatic preparation of optically active 2-hydroxy carboxylic acids. Their research emphasizes the use of hydrolase enzymes and carbonyl reductases for producing enantiomerically pure acids, significant for pharmaceutical and chemical industries (Chen, Wu, & Zhu, 2015).
Bioactivity Studies
Wu et al. (2018) isolated new furan-2-carboxylic acids from the roots of Nicotiana tabacum, including derivatives with hydroxymethyl groups. They tested these compounds for anti-tobacco mosaic virus and cytotoxicity activities, contributing to bioactive compound research (Wu et al., 2018).
Electrosynthesis Applications
Nonaka, Kato, Fuchigami, and Sekine (1981) discussed the electroreduction of hydroxymethyl groups in pyridine rings. Their research provides insights into the electrosynthetic applications of such compounds, useful in organic electrochemistry (Nonaka, Kato, Fuchigami, & Sekine, 1981).
Chiral Synthesis
Adam et al. (1998) explored the α hydroxylation of carboxylic acids using the α oxidase of peas. They achieved the synthesis of optically pure 2-hydroxy acids, showcasing a novel biocatalytic approach relevant to chiral synthesis in organic chemistry (Adam et al., 1998).
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives, such as this compound, often interact with various enzymes and receptors in the body .
Mode of Action
Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as free radical scavenging, enzyme inhibition, or receptor binding . The hydroxymethyl group in the phenyl ring may enhance the compound’s reactivity, potentially influencing its interaction with its targets .
Biochemical Pathways
The compound is likely involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of many phenolic compounds . This pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid by phenylalanine ammonia lyase . The compound may also be involved in the shikimate pathway, which is important for the biosynthesis of phenolic acids .
Pharmacokinetics
It is known that the bioavailability of phenolic compounds can be influenced by factors such as their chemical structure, the presence of other compounds, and the individual’s metabolic capacity .
Result of Action
Phenolic compounds are generally known for their antioxidant properties, which can protect cells from oxidative stress . They may also have anti-inflammatory, antimicrobial, and anticancer effects .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and reactivity . Additionally, the presence of other compounds can influence its absorption and metabolism, thereby affecting its bioavailability and efficacy .
Biochemical Analysis
Molecular Mechanism
Its involvement in Suzuki–Miyaura coupling suggests it may interact with biomolecules through oxidative addition and transmetalation .
Metabolic Pathways
It’s known that the compound can participate in Suzuki–Miyaura coupling , suggesting it may interact with enzymes or cofactors involved in this pathway.
properties
IUPAC Name |
2-[2-(hydroxymethyl)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17/h1-8,15H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNSKYPCPQHXRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172079 | |
Record name | 2-Biphenylcarboxylic acid, 2'-hydroxymethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18773-63-2 | |
Record name | 2-Biphenylcarboxylic acid, 2'-hydroxymethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018773632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Biphenylcarboxylic acid, 2'-hydroxymethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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